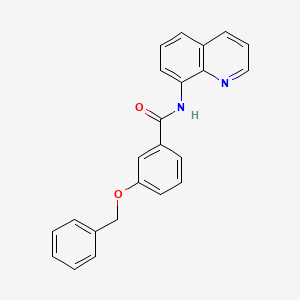

3-(benzyloxy)-N-(quinolin-8-yl)benzamide

CAS No.:

Cat. No.: VC8567603

Molecular Formula: C23H18N2O2

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H18N2O2 |

|---|---|

| Molecular Weight | 354.4 g/mol |

| IUPAC Name | 3-phenylmethoxy-N-quinolin-8-ylbenzamide |

| Standard InChI | InChI=1S/C23H18N2O2/c26-23(25-21-13-5-9-18-11-6-14-24-22(18)21)19-10-4-12-20(15-19)27-16-17-7-2-1-3-8-17/h1-15H,16H2,(H,25,26) |

| Standard InChI Key | ZBPAXVRCYRSSRH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

3-(Benzyloxy)-N-(quinolin-8-yl)benzamide (CAS RN: 712291-11-7) has the molecular formula C23H18N2O2 and a molecular weight of 354.4 g/mol . Its IUPAC name, 3-phenylmethoxy-N-quinolin-8-ylbenzamide, reflects the benzyloxy group attached to the benzene ring and the quinoline-8-ylamide substituent. The compound exists as a pale brown solid under standard conditions, with a melting point range of 96–100°C .

Key structural identifiers include:

-

SMILES: C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4

-

InChIKey: ZBPAXVRCYRSSRH-UHFFFAOYSA-N

-

PubChem CID: 1254539

The quinoline moiety introduces aromaticity and potential π-π stacking interactions, while the benzyloxy group enhances lipophilicity, influencing solubility and reactivity.

Synthesis and Optimization

Conventional Synthesis Pathways

The synthesis typically involves a nucleophilic acyl substitution reaction between 8-aminoquinoline and 3-(benzyloxy)benzoyl chloride in the presence of a base such as triethylamine (Scheme 1). This method parallels established benzamide syntheses, yielding moderate to high purity products after chromatographic purification.

Scheme 1:

Table 1: Comparison of Synthesis Methods

| Method | Reagents/Catalysts | Yield (%) | Purity | Reference |

|---|---|---|---|---|

| Acyl Substitution | Triethylamine, DCM | 65–75 | ≥95% | |

| Cobalt Catalysis | Co(acac)₂, Mn(OAc)₂, KOAc | N/A | N/A | |

| Nickel Catalysis | Ni(cod)₂, Glycosyl Chlorides | 70–85 | ≥90% |

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in polar solvents like water but exhibits good solubility in dichloromethane (DCM) and dimethylformamide (DMF) . Stability studies indicate degradation under prolonged exposure to light or acidic conditions, necessitating storage in sealed containers at 20–22°C .

Spectroscopic Data

-

IR (KBr): Strong absorption at 1665 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N quinoline), and 1250 cm⁻¹ (C–O–C benzyloxy).

-

¹H NMR (400 MHz, CDCl₃): δ 8.90 (dd, J = 4.2 Hz, 1H, quinoline-H), 8.35 (d, J = 8.1 Hz, 1H, benzamide-H), 7.65–7.10 (m, 14H, aromatic).

Future Directions

Further studies should explore:

-

Derivatization: Introducing electron-withdrawing or donating groups to the benzyloxy or quinoline rings to tune reactivity .

-

Biological Screening: Evaluating antimicrobial, anticancer, or anti-inflammatory activity in vitro.

-

Catalytic Applications: Testing efficacy in cross-coupling or asymmetric catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume